2-(4-Chloro-2-methylphenoxy)propanohydrazide
CAS No.: 36304-48-0
Cat. No.: VC2428060
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36304-48-0 |
|---|---|
| Molecular Formula | C10H13ClN2O2 |
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)propanehydrazide |
| Standard InChI | InChI=1S/C10H13ClN2O2/c1-6-5-8(11)3-4-9(6)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14) |
| Standard InChI Key | JSWSUAXAZWIIAT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN |
Introduction
2-(4-Chloro-2-methylphenoxy)propanohydrazide is an organic compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.67 g/mol . It is a derivative of propanoic acid, characterized by the presence of a chloro and methyl group on the phenoxy ring. This compound belongs to the class of hydrazides, which are known for their diverse biological activities and chemical properties.
Synthesis of 2-(4-Chloro-2-methylphenoxy)propanohydrazide
The synthesis of 2-(4-Chloro-2-methylphenoxy)propanohydrazide typically involves the reaction of 2-(4-Chloro-2-methylphenoxy)propanoic acid with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The general reaction scheme is as follows:
This method can be optimized for industrial production by using continuous flow reactors and refining purification techniques like recrystallization or chromatography.
Biological Activity and Applications
2-(4-Chloro-2-methylphenoxy)propanohydrazide has been investigated for its potential biological activity and interactions with biomolecules. The hydrazide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting or modulating their activity. The chloro and methyl groups on the phenoxy ring may enhance binding affinity and specificity towards biological targets.
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Antimicrobial Activity: Compounds with similar structures have shown antimicrobial properties, suggesting potential effectiveness against bacterial strains.
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Anti-inflammatory Potential: Hydrazides can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
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Cytotoxicity Studies: Related compounds have shown promising results in cancer therapy, indicating potential applications in oncology.
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Anti-inflammatory | Reduction of inflammation in diseases |
| Cytotoxicity | Cancer therapy |
Research Findings and Future Directions
Research on 2-(4-Chloro-2-methylphenoxy)propanohydrazide is ongoing, with studies focusing on its interactions with biological targets and its potential as a lead compound in drug development. Future research should explore its therapeutic properties further and investigate synergistic effects with other compounds.
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against certain bacterial strains |
| Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines |
| Cytotoxicity in Cancer Cells | Promising results in cancer therapy |
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